Propyl 3-methyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
Propyl 3-methyl-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanecarboxylates It is characterized by a cyclopentane ring substituted with a propyl group, a methyl group, and an oxo group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-methyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition reaction, where a β-dicarbonyl compound reacts with an α,β-unsaturated carbonyl compound in the presence of a base or a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by various substances, including zeolites and supported metals .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of environmentally benign catalysts and solvents is also a consideration in industrial processes to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-methyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanecarboxylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propyl 3-methyl-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of propyl 3-methyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxocyclopentanecarboxylate
- 2-Acetylcyclopentan-1-one
- 2-Oxoethyl cyclohexanecarboxylate
Uniqueness
Propyl 3-methyl-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
61494-03-9 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
propyl 3-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-6-13-10(12)8-5-4-7(2)9(8)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
WBYKUWFXNAGXBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CCC(C1=O)C |
Origin of Product |
United States |
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